4-(Acetylsulfamoyl)-3-chloro-2-nitrobenzoic acid
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Overview
Description
4-(Acetylsulfamoyl)-3-chloro-2-nitrobenzoic acid is an organic compound with a complex structure that includes acetylsulfamoyl, chloro, and nitro functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylsulfamoyl)-3-chloro-2-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 3-chlorobenzoic acid to introduce the nitro group, followed by sulfonation to add the sulfamoyl group. The final step involves acetylation to introduce the acetyl group. Each step requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and acetic anhydride for acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency. Large-scale production might also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Acetylsulfamoyl)-3-chloro-2-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Products with different substituents replacing the chloro group.
Reduction: 4-(Aminosulfamoyl)-3-chloro-2-nitrobenzoic acid.
Hydrolysis: 4-(Sulfamoyl)-3-chloro-2-nitrobenzoic acid.
Scientific Research Applications
4-(Acetylsulfamoyl)-3-chloro-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Acetylsulfamoyl)-3-chloro-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The presence of multiple functional groups allows it to form various interactions, such as hydrogen bonding and hydrophobic interactions, with its molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-(Acetylsulfamoyl)benzeneboronic acid: Similar structure but with a boronic acid group instead of a nitro group.
4-(Sulfamoyl)-3-chloro-2-nitrobenzoic acid: Lacks the acetyl group.
4-(Aminosulfamoyl)-3-chloro-2-nitrobenzoic acid: Contains an amino group instead of an acetyl group.
Uniqueness
4-(Acetylsulfamoyl)-3-chloro-2-nitrobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the acetylsulfamoyl group, in particular, distinguishes it from other similar compounds and may contribute to its unique properties and applications.
Properties
CAS No. |
88345-04-4 |
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Molecular Formula |
C9H7ClN2O7S |
Molecular Weight |
322.68 g/mol |
IUPAC Name |
4-(acetylsulfamoyl)-3-chloro-2-nitrobenzoic acid |
InChI |
InChI=1S/C9H7ClN2O7S/c1-4(13)11-20(18,19)6-3-2-5(9(14)15)8(7(6)10)12(16)17/h2-3H,1H3,(H,11,13)(H,14,15) |
InChI Key |
AXBOWZIIQLKUFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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